Aniline phosphinate

説明

Overview of the Chemical Landscape of Aniline-Phosphorus Linkages in Contemporary Chemistry

The chemical landscape of molecules containing aniline-phosphorus (N-P) linkages is diverse, encompassing a range of compounds with varied structures and applications. These compounds can be broadly categorized based on the oxidation state of phosphorus and the nature of the substituents on both the nitrogen and phosphorus atoms. Key classes include phosphinamides, phosphonamidates, and phosphoramidates, where the aniline (B41778) nitrogen is directly bonded to a phosphorus(V) center.

Beyond direct N-P bonds, a significant portion of this landscape is occupied by α-aminophosphonates and their phosphinate analogues. orientjchem.orgmdpi.com These are characterized by a phosphorus group attached to the α-carbon of an aniline derivative. The synthesis of these compounds, often via multicomponent reactions like the Kabachnik-Fields reaction, is a prominent area of research. mdpi.comresearchgate.net This reaction typically involves the condensation of an aniline, an aldehyde, and a dialkyl phosphite (B83602). researchgate.net The versatility of this reaction allows for the creation of a wide array of derivatives with tailored properties. aphrc.orgej-chem.org

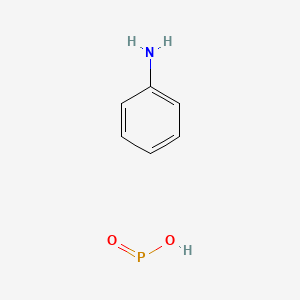

Aniline phosphinate itself, with the chemical formula C6H8NO2P, represents a salt formed between aniline and phosphinic acid (also known as hypophosphorous acid). nih.govcymitquimica.com This distinguishes it from compounds with a covalent N-P bond or those where the phosphorus moiety is attached to the carbon skeleton of the aniline molecule. This ionic association of the anilinium cation and the phosphinate anion gives rise to its specific chemical and physical properties.

Significance of the Organophosphorus Moiety within Aniline-Derived Architectures

The incorporation of an organophosphorus moiety, such as a phosphinate or phosphonate (B1237965) group, into an aniline-derived architecture imparts a range of significant properties and functionalities. These phosphorus-containing groups are known to influence the biological activity, reactivity, and material properties of the parent aniline structure.

In the realm of medicinal chemistry, the phosphonate and phosphinate groups are recognized as bioisosteres of the carboxylate group. rsc.org This structural and electronic similarity allows them to interact with biological targets such as enzymes, potentially acting as inhibitors. researchgate.netontosight.ai For instance, α-aminophosphonates have been investigated for their potential as antibacterial, antifungal, and antitumor agents. mdpi.com The aniline portion of the molecule can also contribute to its biological activity profile.

Furthermore, the organophosphorus group can act as a versatile handle in organic synthesis. The phosphorus center can be a site for further chemical transformations, allowing for the construction of more complex molecules. acs.org The electronic properties of the aniline ring can also be modulated by the presence of the phosphorus-containing substituent, influencing its reactivity in various chemical reactions. cymitquimica.com

Historical Development and Emerging Trends in Phosphinate and Phosphonate Chemistry Involving Aniline

The history of organophosphorus chemistry is rich, with early developments dating back to the 19th century. The work of Alexander Arbuzov in the early 20th century, particularly the discovery of the Arbuzov reaction, laid a crucial foundation for the synthesis of organophosphorus compounds and established a new field of chemistry. knc.ruillinois.edu The reaction of aniline with phosphorus pentoxide to form phosphoric anilides was also explored in the mid-20th century. rsc.org

The development of multicomponent reactions, most notably the Kabachnik-Fields reaction discovered in the mid-20th century, provided a powerful tool for the synthesis of α-aminophosphonates from anilines. mdpi.com This reaction has been a cornerstone of research in this area for decades, with continuous efforts to improve its efficiency and scope through the development of new catalysts and reaction conditions. mdpi.comresearchgate.net

Emerging trends in this field are focused on several key areas:

Green Chemistry: There is a growing emphasis on developing more environmentally benign synthetic methods. This includes the use of water as a solvent, solvent-free reaction conditions, and the development of reusable catalysts. rsc.org

Catalysis: The exploration of new and more efficient catalysts, including metal-based and organocatalysts, continues to be a major driver of innovation. organic-chemistry.orgbeilstein-journals.org These catalysts aim to improve yields, reduce reaction times, and enhance the selectivity of reactions involving aniline and phosphorus compounds.

Novel Applications: Researchers are continuously exploring new applications for aniline-phosphorus compounds. This includes their use in materials science, for example, in the development of novel polymers and coordination compounds with specific thermal or optical properties. akjournals.comresearchgate.net

Advanced Analytical Techniques: The use of advanced spectroscopic and computational methods is providing deeper insights into the structure, bonding, and reaction mechanisms of these compounds. iucr.orgresearchgate.netresearchgate.net This fundamental understanding is crucial for the rational design of new molecules with desired properties.

Chemical Compound Information

| Compound Name | Molecular Formula |

| Aniline | C6H7N |

| This compound | C6H8NO2P |

| Phosphinic acid | H3PO2 |

| Phosphoric acid | H3PO4 |

| Phosphorus pentoxide | P2O5 |

| α-aminophosphonates | Varies |

| Phosphonates | Varies |

| Phosphinates | Varies |

| Phosphinamides | Varies |

| Phosphonamidates | Varies |

| Phosphoramidates | Varies |

| Diethyl α-bromo-α-aminomethyl phosphonate | C7H15BrNO3P |

| Dibenzyl (α-anilinobenzyl)-phosphonate | C27H26NO3P |

| Diethylammonium anilino(methoxy)phosphinate | C12H23N2O3P |

| Ethyl (4-fluoroanilino)(4-fluorophenyl)methyl(methyl)phosphinate | C16H18F2NO2P |

| Butyl (4-(dimethylamino)phenyl)(phenyl(phenylamino)methyl)phosphinate | C26H33N2O2P |

| Monoethyl (α-anilinobenzyl)phosphonate | C15H18NO3P |

| Monoethyl {α-[4-(phenyldiazenyl)anilino]benzyl}phosphonate | C21H22N3O3P |

| Diphenylphosphinic acid | C12H11O2P |

| Dimethyl[naphthalen-1-yl(phenylamino)methyl] phosphonate | C19H20NO3P |

| Diethyl [(4-bromoanilino) (4-ethynyl-phenyl) methyl] phosphonate | C19H21BrNO3P |

| Diethyl ((4-chloro-2-methyl-anilino) {4-[2-(trimethylsilyl) ethynyl] phenyl} methyl) -phosphonate | C24H31ClNO3PSi |

| Diethyl ((4-fluoroanilino) {4-[2-(trimethyl-silyl) ethynyl] phenyl} methyl) phosphonate | C23H29FNO3PSi |

| Diethyl [(4-ethynylphenyl) (naphthalen-2-ylamino) methyl] phosphonate | C23H24NO3P |

| Dibutyl ((phenylamino)(2-(p-tolylethynyl)phenyl)methyl)phosphonate | C30H36NO3P |

| Tris imido phosphonate anion | Varies |

| Dimethyl [(4-methoxyphenyl ((4-phenyl diazenyl) phenyl) amino) methyl] phosphonate | C22H24N3O3P |

| Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate | C23H27N6O4P |

This compound Properties

| Property | Value | Source |

| IUPAC Name | aniline;phosphenous acid | nih.gov |

| CAS Number | 82395-88-8 | nih.gov |

| Molecular Formula | C6H8NO2P | nih.gov |

| Molecular Weight | 157.11 g/mol | nih.gov |

| Melting Point | 113-115 °C | chemwhat.com |

| Canonical SMILES | C1=CC=C(C=C1)N.O=P(O) | nih.gov |

| InChI Key | QJWXFRPFFPXYRI-UHFFFAOYSA-N | nih.gov |

特性

IUPAC Name |

aniline;phosphenous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.HO2P/c7-6-4-2-1-3-5-6;1-3-2/h1-5H,7H2;(H,1,2) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOOSTWEONVEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N.OP=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466061 | |

| Record name | Aniline phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82395-88-8 | |

| Record name | Aniline phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Aniline Phosphinates and Analogous Organophosphorus Structures

Direct Phosphorylation and Phosphinylation Approaches Utilizing Aniline (B41778) Derivatives

The direct formation of a C-P bond on an aniline scaffold represents an efficient and atom-economical approach to synthesizing aniline phosphinates. These methods often involve the coupling of an aniline derivative with a suitable phosphorus-containing reagent.

Catalytic Strategies in Phosphinate and Phosphonate (B1237965) Synthesis

Catalysis plays a crucial role in facilitating the synthesis of phosphinates and phosphonates from aniline derivatives, offering milder reaction conditions and improved yields. These strategies can be broadly categorized into transition metal-mediated catalysis, organocatalysis, and electrochemical methods.

Transition metals are extensively used to catalyze the cross-coupling reactions for C-P bond formation. acs.orgresearchgate.net Palladium, nickel, and copper complexes have proven to be particularly effective. researchgate.netacs.org

Palladium: Palladium-catalyzed cross-coupling reactions are a cornerstone for synthesizing aryl phosphonates. organic-chemistry.org For instance, the Hirao reaction utilizes a palladium catalyst for the coupling of aryl halides with H-phosphonates. researchgate.net Microwave-assisted palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl halides has been shown to be highly efficient. organic-chemistry.org Furthermore, palladium catalysis enables the decarbonylative synthesis of organophosphorus compounds from aryl carboxylic acids. organic-chemistry.org

Nickel: Nickel catalysts offer a cost-effective alternative to palladium. rsc.org Nickel-catalyzed phosphorylation has been demonstrated to efficiently couple phenyl pivalates with hydrogen phosphoryl compounds. organic-chemistry.org Additionally, nickel-catalyzed electrochemical cross-coupling of aryl bromides with reagents like ethyl phenylphosphinate provides a route to aryl phosphinates at room temperature. acs.org

Copper: Copper-catalyzed reactions are also prominent in the synthesis of organophosphorus compounds. researchgate.net These reactions often involve the coupling of aryl halides or arylboronic acids with H-phosphonates. researchgate.net A notable application is the copper-catalyzed synthesis of α-amino phosphonates through the insertion of a phosphonate-substituted carbene into the N-H bond of aniline in water. organic-chemistry.org

Table 1: Examples of Transition Metal-Mediated Synthesis of Aniline Phosphinate Analogs

| Catalyst | Aniline Derivative Substrate | Phosphorus Reagent | Product Type | Reference |

|---|---|---|---|---|

| Palladium(0) | Aryl Halide | H-phosphonate diester | Aryl Phosphonate | organic-chemistry.org |

| Nickel(II) | Phenyl Pivalate | Hydrogen Phosphoryl Compound | Aryl Phosphonate | organic-chemistry.org |

| Copper(I) | Aniline | Phosphonate Substituted Carbene | α-Amino Phosphonate | organic-chemistry.org |

Organocatalysis and Lewis acid promotion offer metal-free alternatives for the synthesis of aniline phosphinates and their analogs. organic-chemistry.org These methods often rely on the activation of substrates through hydrogen bonding or Lewis acid-base interactions. sakura.ne.jp

Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can facilitate enantioselective synthesis. researchgate.netresearchgate.net For example, L-proline has been effectively used as an organocatalyst for the synthesis of (α-aminoalkyl)phosphonates from aldehydes, amines, and triethyl phosphite (B83602). researchgate.net Bifunctional thiourea (B124793) organocatalysts have also been employed in the Kabachnik-Fields reaction to produce α-amino phosphonates.

Lewis Acid Catalysis: Various Lewis acids, including InCl₃, LiClO₄, and FeCl₃, can catalyze the one-pot, three-component synthesis of α-aminophosphonates. beilstein-journals.org For instance, the Kabachnik-Fields reaction can be efficiently catalyzed by FeCl₃. beilstein-journals.org Phenylboronic acid has been noted as an eco-friendly catalyst for the solvent-free synthesis of α-aminophosphonates. nih.gov

Table 2: Organocatalytic and Lewis Acid Promoted Synthesis of Aniline Phosphonate Analogs

| Catalyst/Promoter | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| L-Proline | Multicomponent Reaction | Aldehyde, Aniline, Triethyl Phosphite | (α-Aminoalkyl)phosphonate | researchgate.net |

| Bifunctional Thiourea | Kabachnik-Fields Reaction | Aldehyde, Aniline, Diethyl Phosphite | α-Amino Phosphonate | |

| FeCl₃ | Kabachnik-Fields Reaction | 2-Alkynylbenzaldehyde, Aniline, Phosphonate | (2H-Isoindol-1-yl)phosphonate | beilstein-journals.org |

| Salicylic (B10762653) Acid | Radical-Radical Coupling | Aniline, Triphenyl Phosphite | Diphenyl Arylphosphonate | organic-chemistry.org |

Electrochemical synthesis is emerging as a green and efficient alternative for forming C-P bonds. nih.gov These methods avoid the need for chemical oxidants and often proceed under mild conditions. rsc.orgnih.gov

An electrochemical approach for synthesizing arylphosphonates involves the hetero-coupling of arenes with trialkyl phosphite. beilstein-journals.orgnih.gov Nickel-catalyzed electrochemical cross-coupling of aryl bromides with phosphinates has been developed using inexpensive carbon electrodes in a simple undivided cell. acs.orgcardiff.ac.uk Furthermore, the electrochemical phosphorylation of anilines to synthesize phosphoramidates has been reported, utilizing iodide salts as redox catalysts and electrolytes. nih.govbeilstein-journals.org

Organocatalysis and Lewis Acid Promoted Reactions

Metal-Free Phosphorylation Processes

Metal-free phosphorylation processes are highly desirable from an environmental and economic perspective. dntb.gov.ua These methods often involve radical-mediated reactions or the use of unique reagents.

A notable metal-free method is the Sandmeyer-type transformation of arylamines, which proceeds at room temperature without the need for moisture or air exclusion and tolerates a wide range of functional groups. organic-chemistry.org Another approach involves a radical-promoted decarboxylation for the phosphorylation of cinnamic acids with P(O)H compounds. organic-chemistry.org Additionally, iodine-catalyzed phosphorylation of amines using hydrogen peroxide as the oxidant provides a mild and environmentally benign route to phosphoramidates. acs.org

Phase-Transfer Catalysis and Biphase System Methodologies

Phase-transfer catalysis (PTC) provides a powerful tool for reactions involving immiscible phases, facilitating the transfer of reactants across the phase boundary. researchgate.netacs.org This methodology is particularly useful for the synthesis of phosphonates and phosphinates.

The Horner-Wadsworth-Emmons reaction, which can be used to form C=C bonds from phosphonates, has been successfully carried out in a "third-liquid phase-transfer catalysis" (TLPTC) system. researchgate.net In the context of aniline derivatives, the reduction of 4-nitro-o-xylene to 3,4-dimethylaniline (B50824) can be significantly enhanced using a tri-liquid phase-transfer catalysis system with tetrabutylammonium (B224687) bromide as the catalyst. researchgate.net Chiral phase-transfer catalysts, often based on cinchona alkaloids, have been employed for the asymmetric synthesis of α-amino phosphonates via the hydrophosphonylation of imines. researchgate.net

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach for the synthesis of complex molecules like aniline phosphinates from simple starting materials in a one-pot process. bohrium.comresearchgate.net The Kabachnik-Fields reaction, a three-component condensation, stands out as a cornerstone in this field. wikipedia.orgmdpi.com

The Kabachnik-Fields reaction traditionally involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite to yield α-aminophosphonates. wikipedia.orgmdpi.com When aniline is used as the amine component, this reaction provides a direct route to aniline phosphonates. The reaction mechanism is adaptable, proceeding either through an imine intermediate formed from the aniline and aldehyde, or via an α-hydroxyphosphonate intermediate. mdpi.comcore.ac.uk The pathway is often influenced by the basicity of the amine, with less basic anilines favoring the imine pathway. organic-chemistry.org

The condensation of an aldehyde, aniline, and a phosphite is a dynamic process influenced by various factors, including the nature of the reactants and the presence of catalysts. mdpi.com For instance, the reaction between benzaldehyde, aniline, and a dialkyl phosphite is believed to proceed via an "imine" mechanism. mdpi.com An interesting observation is the formation of a hydrogen bond between the P=O group of the phosphite and the N-H group of the aniline prior to the condensation. mdpi.com

Catalysts play a crucial role in steering the reaction. While some reactions can proceed without a catalyst, particularly under microwave irradiation or with highly reactive substrates, various Lewis and Brønsted acids are often employed to enhance reaction rates and yields. mdpi.comicm.edu.pl These include metal salts like zirconium tetrachloride, aluminum chloride, and lanthanide triflates. icm.edu.pl Organocatalysts, such as bifunctional thiourea derivatives, have also proven effective by simultaneously activating the carbonyl group and the amine.

The reaction can be influenced by the solvent, with a range of organic solvents being utilized. rsc.org However, greener and more sustainable approaches, including the use of water as a solvent or solvent-free conditions, have been successfully developed. mdpi.com

The efficiency of the Kabachnik-Fields reaction is significantly impacted by the electronic and steric properties of the substituents on both the aniline and aldehyde components. A broad range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing groups, can be successfully employed in the one-pot reaction with aniline and phosphites.

However, the nature of these substituents can affect reaction yields and times. For example, in zirconium-catalyzed asymmetric Kabachnik-Fields reactions, both electron-rich and electron-poor substituted benzaldehydes are well-tolerated, generally providing α-aminophosphonates in high yields and enantiomeric excess. rsc.org Conversely, in some systems, aromatic aldehydes bearing electron-donating groups may lead to lower yields due to their reduced electrophilicity. beilstein-journals.org The steric hindrance on the substrates can also influence the reaction outcome. icm.edu.plmdpi.com For instance, sterically bulky electron-rich aldehydes and anilines have been observed to result in lower product yields. icm.edu.plmdpi.com

The following table provides an overview of the effect of different substituents on the yield of the Kabachnik-Fields reaction between substituted anilines, benzaldehyde, and diethyl phosphite.

| Aniline Substituent (R) | Aldehyde | Phosphite | Yield (%) |

| H | Benzaldehyde | Diethyl phosphite | 85 |

| 4-Cl | Benzaldehyde | Diethyl phosphite | 92 |

| 4-MeO | Benzaldehyde | Diethyl phosphite | 88 |

| 4-NO2 | Benzaldehyde | Diethyl phosphite | 78 |

| 2-Me | Benzaldehyde | Diethyl phosphite | 80 |

| This data is illustrative and compiled from general findings in the field. |

In the pursuit of more environmentally benign synthetic methods, solvent-free and ultrasound-assisted Kabachnik-Fields reactions have emerged as powerful alternatives. Ultrasound irradiation has been shown to significantly accelerate the reaction, often leading to higher yields in shorter reaction times compared to conventional heating methods. rsc.orgresearchgate.net

A notable example is the catalyst-free condensation of aromatic aldehydes, para-substituted anilines, and triethyl phosphite under solvent-free sonication conditions, which can achieve near-quantitative yields in a matter of seconds. rsc.org The use of ultrasound can also facilitate reactions at ambient temperature, avoiding the need for high-energy inputs. researchgate.net

Solvent-free conditions, often coupled with ultrasound or microwave irradiation, offer several advantages, including reduced waste, lower costs, and simplified work-up procedures. mdpi.comresearchgate.net These methods have been successfully applied to a wide range of substrates, demonstrating their broad applicability in the synthesis of α-aminophosphonates. mdpi.comrsc.org

The table below illustrates the efficiency of solvent-free, ultrasound-assisted synthesis of an α-aminophosphonate from 4-chloroaniline, 4-chlorobenzaldehyde, and triethyl phosphite.

| Solvent | Reaction Time | Yield (%) |

| Solvent-free (Ultrasound) | 20 seconds | 99 |

| Hexane | 90 minutes | 90 |

| Ethyl acetate (B1210297) | 90 minutes | 89 |

| Tetrahydrofuran | 90 minutes | 86 |

| Dimethylformamide | 90 minutes | 85 |

| Acetone | 90 minutes | 82 |

| Acetonitrile (B52724) | 90 minutes | 79 |

| Methanol (B129727) | 90 minutes | 79 |

| Toluene | 90 minutes | 76 |

| Dichloromethane | 90 minutes | 73 |

| Ethanol | 90 minutes | 72 |

| Water | 90 minutes | 65 |

| Data adapted from a study by Dar et al. (2012). rsc.org |

A significant variation of the multicomponent strategy involves the use of 2-alkynylbenzaldehydes, which leads to the formation of diverse and structurally complex organophosphorus compounds. The three-component reaction of a 2-alkynylbenzaldehyde, an aniline, and a phosphite can be catalyzed by a combination of Lewis acids and transition metals, such as FeCl₃ and PdCl₂, to generate 2H-isoindol-1-ylphosphonates. nih.govacs.orgproquest.com

In a related process, the use of propylphosphonic anhydride (B1165640) (T3P®) as a mediator in the Kabachnik-Fields reaction of 2-alkynylbenzaldehydes, aniline, and dialkyl phosphites selectively produces α-amino(2-alkynylphenyl)methylphosphonates in high yields. mdpi.comdntb.gov.ua This method is operationally simple and often does not require chromatographic purification. mdpi.com Alternatively, employing a copper(I) chloride catalyst with the same starting materials can lead to the formation of 1,2-dihydroisoquinolin-1-ylphosphonates. mdpi.com These catalyst-dependent divergent outcomes highlight the versatility of this multicomponent approach in generating a variety of heterocyclic phosphonates. mdpi.com

Kabachnik–Fields Reaction Derivatives and Applications

Substrate Scope and Substituent Effects on Reaction Efficiency

Nucleophilic Substitution and Addition Processes

Beyond multicomponent reactions, nucleophilic substitution and addition processes offer alternative pathways for the synthesis of aniline phosphinates and related structures. In one approach, phosphonic acid ring-substituted polyanilines have been synthesized through the reductive phosphonation of pernigraniline (the fully oxidized form of polyaniline) with triethyl phosphite. rsc.org

Another strategy involves the Atherton-Todd reaction, where a dialkyl phosphite reacts with an amine in the presence of a base and a carbon tetrahalide. While less common for aniline itself due to its lower nucleophilicity, the reaction can be driven to produce the desired phosphoramidate, albeit sometimes in modest yields, by the addition of a tertiary amine. beilstein-journals.org

Furthermore, the stereospecific nucleophilic substitution of optically pure H-phosphinates with organometallic reagents provides a general method for preparing chiral P-stereogenic phosphine (B1218219) oxides. researchgate.net This highlights the potential for creating stereochemically defined this compound analogues through careful selection of nucleophiles and reaction conditions.

Atherton–Todd Reaction Variants with Aniline Nucleophiles

When employing aniline as the nucleophile, its lower nucleophilicity compared to aliphatic amines presents a challenge. beilstein-journals.org Early research by Atherton and Todd noted that less nucleophilic amines like aniline could be used, but the desired N-substituted phosphoramidates were often produced in only modest yields unless an additional tertiary amine was included in the reaction mixture. beilstein-journals.org The tertiary amine facilitates the necessary deprotonation steps within the catalytic cycle. wikipedia.org The reaction mechanism is understood to proceed through the initial formation of a dialkyl chlorophosphate intermediate, which is the key electrophile that reacts with aniline. rsc.orgbeilstein-journals.org

To overcome the low reactivity of aniline, modifications involving its pre-activation, for instance as a sulfonamide, have been explored to enhance its utility in the Atherton-Todd reaction. unistra.fr A more recent development involves a diselenide-catalyzed, modified Atherton-Todd reaction. In this system, the catalyst acts as a recyclable analog of the halogenating agent. nsf.gov However, reactions with weaker nucleophiles such as aniline were noted to be potentially complicated by the formation of pyrophosphate side products. nsf.gov

A distinct variant involves a cascade Atherton-Todd reaction followed by a beilstein-journals.orgbeilstein-journals.org-rearrangement. When arylhydroxylamines are reacted with dialkyl phosphites, the initially formed N-phosphorylated intermediate undergoes rearrangement to yield ortho-phosphated anilines, demonstrating a novel pathway to C-P bond formation on the aniline ring under oxidant-free conditions. researchgate.net

Table 1: Examples of Atherton-Todd Reactions with Aniline and Derivatives

| Phosphite Source | Nucleophile | Key Reagents | Product Type | Ref |

|---|---|---|---|---|

| Dibenzyl phosphite | Aniline | CCl₄, N,N-dimethylcyclohexanamine | N-phenyl phosphoramidate | mdpi.com |

| Diethyl phosphite | Aniline | CCl₄, Triethylamine | N-phenyl phosphoramidate | beilstein-journals.org |

Hydrophosphonylation of Imine Intermediates

The reaction mechanism can proceed via two main pathways: the initial formation of the imine from aniline and the carbonyl compound, followed by the nucleophilic addition of the phosphite, or the initial addition of the phosphite to the carbonyl to form an α-hydroxyphosphonate, which is then substituted by aniline. core.ac.uk Kinetic studies suggest the dominant pathway depends on the specific reactants and conditions. core.ac.uk

A wide array of catalysts can be employed to promote the hydrophosphonylation of imines derived from anilines. These include:

Lewis acids and protic acids: Catalysts like iodine, indium chloride, and zinc chloride can activate the imine toward nucleophilic attack. nih.govorganic-chemistry.org

Organocatalysts: Chiral Brønsted acids, such as 1,1'-Binaphthol (BINOL) phosphates, have been used to achieve enantioselective hydrophosphonylation, producing optically active α-aminophosphonates. rsc.orgrsc.orgmdpi.com The catalyst activates the imine through hydrogen bonding. chemtube3d.com

Heterogeneous catalysts: Natural catalysts like orange peel powder and silica-gel-supported iodine have been utilized as green and recyclable options for promoting the reaction. nih.govnanobioletters.com

The reaction is versatile, accommodating a broad scope of substituted anilines and aldehydes under various conditions, including solvent-free and microwave-assisted protocols. sciforum.netnanobioletters.come-journals.in

Table 2: Catalytic Systems for Hydrophosphonylation of Aniline-Derived Imines

| Carbonyl Source | Aniline Source | Phosphite Source | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|---|

| Benzaldehyde | Aniline | Dimethyl phosphite | Orange Peel Powder, Reflux | α-Aminophosphonate | nanobioletters.com |

| Aromatic Aldehydes | Aniline | Diethyl phosphite | Iodine/Silica gel, MW | α-Aminophosphonate | nih.gov |

| Cinnamaldehyde | Substituted Anilines | Diethyl phosphite | Chiral BINOL-Phosphate | Chiral α-Aminophosphonate | mdpi.com |

Dehydrogenative Cross-Coupling Methods

Dehydrogenative cross-coupling represents a modern and atom-economical approach to forming phosphorus-heteroatom bonds. This strategy involves the coupling of a compound containing a P-H bond with one containing an N-H bond, with the formal elimination of dihydrogen (H₂).

One prominent method for the synthesis of phosphoramidates from anilines and dialkyl H-phosphonates is an iodine-mediated dehydrogenative cross-coupling. mdpi.com This reaction can be performed under solvent-free conditions or in the presence of an oxidant such as hydrogen peroxide (H₂O₂), which facilitates the catalytic cycle. The reaction is effective for a range of substituted anilines, with studies noting that anilines bearing ortho- and meta-substituents often react faster and give higher yields than those with para-substituents. mdpi.com This method avoids the use of stoichiometric halogenating agents like CCl₄, which is a major drawback of the classical Atherton-Todd reaction. mdpi.com

Functional Group Transformations and Derivatization of Aniline-Phosphorus Scaffolds

This section explores advanced synthetic transformations that either introduce a phosphorus-containing group onto an aniline scaffold through novel bond formations or modify existing aniline-phosphorus structures.

Phosphonate-Substituted Carbene Insertion into N-H Bonds of Aniline

The insertion of a carbene into the N-H bond of an amine is a powerful and direct method for constructing carbon-nitrogen bonds. When a phosphonate-substituted carbene is used, this reaction provides a direct route to α-aminophosphonates. The carbene is typically generated in situ from a diazo-phosphonate precursor in the presence of a transition metal catalyst. escholarship.orgnih.gov

Key features of this methodology include:

Catalysts: Copper and rhodium complexes are the most effective catalysts for this transformation. escholarship.orgnih.gov A study screening various transition metals found that the copper(I) salt [Cu(CH₃CN)₄]ClO₄ was a highly efficient catalyst for the insertion of a phosphonate-substituted carbene into the N-H bond of aniline in water, highlighting the potential for environmentally benign conditions. nih.govacs.orgorganic-chemistry.org Rhodium(II) acetate (Rh₂(OAc)₄) is another widely used homogeneous catalyst. escholarship.orgacs.org

Selectivity: The high electrophilicity of metal carbene intermediates can sometimes pose challenges for chemoselectivity. escholarship.orgosti.gov However, heterogeneous single-atom-site rhodium catalysts (Rh-SA) have been developed that show exceptional selectivity for N-H insertion, even in aniline derivatives that contain other nucleophilic groups. escholarship.orgosti.gov

Reaction Conditions: The reaction is often performed under mild conditions and can be insensitive to air and moisture, particularly when using mechanochemical (ball-milling) approaches, which offer a solvent-free and efficient alternative to solution-based methods. acs.orgorganic-chemistry.org

This method has been used to synthesize a large number of biologically relevant α-aminophosphonates from various anilines in good yields. organic-chemistry.orgacs.org

Table 3: Catalyzed Carbene Insertion into Aniline N-H Bonds

| Carbene Precursor | Aniline Source | Catalyst | Conditions | Product Type | Ref |

|---|---|---|---|---|---|

| Diazo-phosphonate | Aniline | [Cu(CH₃CN)₄]ClO₄ | Water, Mild | α-Aminophosphonate | nih.govacs.org |

| Aryldiazoester | Aniline | Rh₂(OAc)₄ | CH₂Cl₂, Solution | α-Amino Ester | acs.org |

| Aryldiazoester | Aniline | Rh₂(OAc)₄ | Mechanochemical, Solvent-free | α-Amino Ester | organic-chemistry.org |

Reductive Phosphination of Amides Leading to α-Aminophosphonates

A novel strategy for the synthesis of α-aminophosphonates involves the direct reductive phosphination of amides. This one-pot transformation converts the robust amide functional group into an aminophosphonate scaffold, providing an alternative to methods starting from imines or aldehydes. orgsyn.orgresearchgate.netscite.ai

The first general method for this conversion was reported in 2013 and utilizes Schwartz's reagent, hydrozirconocene chloride ([Cp₂Zr(H)Cl]), as the key reducing agent. orgsyn.orgresearchgate.net The reaction proceeds via hydrozirconation of the amide, followed by the addition of a dialkyl H-phosphonate. This approach is notable for its broad substrate scope, accommodating both secondary and tertiary amides, including aryl, alkyl, and alkenyl variants. orgsyn.orgresearchgate.net The reactions proceed under mild conditions and provide good to excellent yields of the corresponding α-aminophosphonates without the need for cryogenic temperatures. researchgate.netscite.ai The reactivity is largely unaffected by the nature of the alkyl groups on the dialkyl phosphonate reagent. orgsyn.org

C-H Functionalization of Substituted Aniline Derivatives

Direct C-H functionalization of the aniline aromatic ring to form a C-P bond is a highly efficient and step-economical strategy for synthesizing arylated organophosphorus compounds. These methods avoid the need for pre-functionalized anilines (e.g., haloanilines) and often proceed with high regioselectivity.

One approach achieves meta-selective C-H phosphonation. This transformation is mediated by a hypervalent iodine(III) reagent, which oxidizes a sulfonyl-protected aniline derivative in the presence of methanol to form a reactive dieniminium intermediate in situ. acs.orgacs.org This electrophilic intermediate is then trapped by a phosphorus nucleophile, such as a phosphine or a phosphite. A subsequent domino rearomatization process yields the meta-phosphonium salt or meta-phosphonate derivative. This metal-free method provides a formal C-H functionalization at the position meta to the amino group. acs.orgacs.org

Another powerful strategy employs a trivalent phosphorus moiety as a traceless directing group to achieve ortho-C(sp²)–H functionalization. In a rhodium(I)-catalyzed cascade reaction, an N-arylphosphanamine (an aniline derivative with a P-group on the nitrogen) reacts with an acrylate. rsc.orgresearchgate.net The phosphorus atom directs the rhodium catalyst to activate the ortho-C-H bond of the aniline ring. This is followed by alkylation with the acrylate, hydrolysis of the N-P bond, and subsequent intramolecular amidation to construct functionalized dihydroquinolinone scaffolds in a single pot. rsc.org

Reaction Mechanisms and Advanced Kinetic Investigations

Elucidation of Mechanistic Pathways for Phosphorus-Nitrogen Bond Formation

The reaction between an aniline (B41778) nucleophile and a phosphinate substrate can proceed through several potential pathways. The nature of the substituents on both the aniline and the phosphinate, as well as the reaction conditions, dictates the operative mechanism. Two primary mechanisms are generally considered: a concerted, S_N2-like process and a stepwise pathway involving a discrete intermediate. beilstein-journals.orgnih.govsapub.orgsapub.org

The formation of the P-N bond can occur either in a single, concerted step or through a multi-step process. In a concerted mechanism , bond formation between the aniline nitrogen and the phosphorus center occurs simultaneously with the cleavage of the bond to the leaving group, all passing through a single pentacoordinate transition state. sapub.orgscispace.com This pathway is often favored with less basic nucleophiles and good leaving groups. scispace.com For instance, the anilinolysis of certain chlorophosphates is proposed to proceed via a concerted process. doi.or.kr

Conversely, a stepwise mechanism involves the initial formation of a pentacoordinate intermediate, which then breaks down in a subsequent, often rate-limiting, step to form the final product. beilstein-journals.orgnih.govsapub.orgsapub.org Studies on the aminolysis of aryl diphenylphosphinates suggest a stepwise pathway where the rate-determining step is the collapse of a zwitterionic pentacoordinate intermediate. scispace.comcdnsciencepub.com The stability of this intermediate is crucial; poor leaving groups and more basic nucleophiles tend to favor this stepwise route. scispace.com Mechanistic shifts can also occur; for example, the reaction of O-aryl methyl phosphonochloridothioates with anilines shows a change from a concerted process for stronger nucleophiles to a stepwise mechanism for weaker ones. rsc.org

In a concerted reaction, this structure represents a pentacoordinate transition state . sapub.org The geometry of this transition state can be influenced by the mode of nucleophilic attack. A backside attack, analogous to a classic S_N2 reaction, leads to a TBP transition state. scispace.comresearchgate.net However, other modes of attack are also possible.

Hydrogen bonding plays a significant role in these reactions, particularly in directing the nucleophilic attack. researchgate.netrsc.orgcdnsciencepub.com Instead of a direct backside attack, aniline can engage in a frontside nucleophilic attack , which is facilitated by hydrogen bonding. beilstein-journals.orgresearchgate.netnih.gov In this scenario, a proton from the attacking aniline's amino group forms a hydrogen bond with an electronegative atom on the substrate, such as the phosphoryl oxygen or an atom on the leaving group. beilstein-journals.orgdoi.or.kr

This interaction leads to the formation of a hydrogen-bonded, four-center-type transition state . doi.or.krresearchgate.netnih.gov This type of transition state is supported by kinetic evidence, specifically primary normal deuterium (B1214612) kinetic isotope effects (see section 3.2.2). doi.or.krresearchgate.netnih.gov The formation of this cyclic, four-membered transition state is proposed to be the dominant pathway in the anilinolysis of methyl phenyl and diphenyl phosphinates. researchgate.netnih.gov The degree of frontside versus backside attack can vary depending on the steric bulk of the substituents on the phosphorus atom. sapub.orgscispace.com

Characterization of Pentacoordinate Intermediates and Transition States

Quantitative Kinetic Analyses

Kinetic studies provide quantitative data to support and differentiate between proposed mechanistic pathways. By measuring reaction rates under various conditions, researchers can determine reaction orders, rate constants, and the influence of isotopic substitution.

The rate of P-N bond formation is typically determined by monitoring the reaction progress over time, often using spectrophotometry. orientjchem.org The aminolysis of phosphinates often follows second-order kinetics, being first-order with respect to both the phosphinate substrate and the amine nucleophile. cdnsciencepub.comcdnsciencepub.com However, in some systems, the kinetics can be more complex. For example, the reaction of phosphinate esters with n-butylamine follows a two-term rate law, with components that are first-order and second-order in the amine, suggesting that a second amine molecule can act as a general base catalyst in the rate-determining step. cdnsciencepub.comcdnsciencepub.com

| Reactants | Solvent | Temperature (°C) | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Diphenyl Phosphinic Chloride + p-MeO-Aniline | Acetonitrile (B52724) | 55.0 | 1.58 x 10-1 M-1s-1 | doi.or.kr |

| Diphenyl Phosphinic Chloride + Aniline | Acetonitrile | 55.0 | 1.15 x 10-2 M-1s-1 | doi.or.kr |

| Diphenyl Phosphinic Chloride + p-Cl-Aniline | Acetonitrile | 55.0 | 1.56 x 10-3 M-1s-1 | doi.or.kr |

| Z-Aryl Diphenyl Phosphinate (Z=p-Me) + p-MeO-Aniline | DMSO | 60.0 | 1.19 x 10-3 M-1s-1 | researchgate.netnih.gov |

| Z-Aryl Diphenyl Phosphinate (Z=H) + Aniline | DMSO | 60.0 | 1.07 x 10-4 M-1s-1 | researchgate.netnih.gov |

| Z-Aryl Diphenyl Phosphinate (Z=p-Cl) + p-Cl-Aniline | DMSO | 60.0 | 1.10 x 10-5 M-1s-1 | researchgate.netnih.gov |

The deuterium kinetic isotope effect (DKIE), determined by comparing the reaction rates of aniline (XC₆H₄NH₂) with its deuterated counterpart (XC₆H₄ND₂), is a powerful tool for probing transition state structures. jmest.org The magnitude of the DKIE (k_H/k_D) provides insight into the role of the N-H bond in the rate-limiting step.

A primary normal DKIE (k_H/k_D > 1) is observed when the N-H bond is partially broken in the transition state. beilstein-journals.org This is characteristic of mechanisms involving proton transfer, such as the frontside attack via a hydrogen-bonded, four-center-type transition state. beilstein-journals.orgdoi.or.krnih.gov Kinetic studies on the anilinolysis of various phosphinates and phosphinic chlorides have reported primary normal DKIEs in the range of 1.03 to 1.82, supporting this type of transition state. doi.or.krresearchgate.netnih.gov

Conversely, a secondary inverse DKIE (k_H/k_D < 1) indicates that the N-H(D) vibrational frequencies increase in the transition state relative to the ground state. beilstein-journals.org This is typically due to increased steric congestion around the nitrogen atom during a backside S_N2-type attack or in the formation of a TBP intermediate where proton transfer is not rate-limiting. beilstein-journals.orgresearchgate.net

Interestingly, the nature of the DKIE can change with the basicity of the aniline nucleophile, signaling a mechanistic shift. rsc.orgresearchgate.netnih.gov For the anilinolysis of O-aryl methyl phosphonochloridothioates, stronger (more basic) anilines exhibit primary normal DKIEs (k_H/k_D = 1.03–1.30), while weaker anilines show large secondary inverse DKIEs (k_H/k_D = 0.367–0.567). rsc.orgresearchgate.net This suggests a change from a concerted, frontside attack mechanism for strong nucleophiles to a stepwise, backside attack for weaker ones. rsc.orgresearchgate.net

| Phosphorus Substrate | Aniline Substituent (X) | Solvent | Temperature (°C) | k_H/k_D | Proposed Mechanism | Reference |

|---|---|---|---|---|---|---|

| Diphenyl Phosphinic Chloride | p-MeO | Acetonitrile | 55.0 | 1.42 | Concerted, Frontside Attack | doi.or.kr |

| Diphenyl Phosphinic Chloride | H | Acetonitrile | 55.0 | 1.64 | Concerted, Frontside Attack | doi.or.kr |

| Diphenyl Phosphinic Chloride | p-Cl | Acetonitrile | 55.0 | 1.82 | Concerted, Frontside Attack | doi.or.kr |

| Aryl Diphenyl Phosphinate | Various | DMSO | 60.0 | 1.24-1.51 | Stepwise, Frontside Attack | researchgate.netnih.gov |

| O-Aryl Methyl Phosphonochloridothioate | 4-MeO (Stronger Base) | Acetonitrile | 55.0 | 1.30 | Concerted, Frontside Attack | rsc.orgresearchgate.net |

| O-Aryl Methyl Phosphonochloridothioate | 4-Cl (Weaker Base) | Acetonitrile | 55.0 | 0.567 | Stepwise, Backside Attack | rsc.orgresearchgate.net |

| O-Aryl Methyl Phosphonochloridothioate | 3-NO₂ (Weaker Base) | Acetonitrile | 55.0 | 0.367 | Stepwise, Backside Attack | rsc.orgresearchgate.net |

Cross-Interaction Constants (CICs) and Linear Free Energy Relationships

Linear Free Energy Relationships (LFERs), such as the Hammett and Brønsted equations, are fundamental tools for elucidating the mechanisms of chemical reactions. scispace.com In the study of organophosphorus compounds, these relationships are extended through the use of Cross-Interaction Constants (CICs) to provide more detailed insights into the transition state (TS) structure. The CIC, denoted as ρXZ or ρXY, is determined by observing how the Hammett coefficient for substituents in the substrate (ρZ) changes with different substituents in the nucleophile (X), or vice versa. The sign and magnitude of the CIC offer significant clues about the reaction mechanism.

Kinetic studies on the reactions of Z-aryl diphenyl phosphinates with X-anilines in dimethyl sulfoxide (B87167) at 60.0 °C have shown a positive cross-interaction constant, with ρXZ = 0.65. nih.gov A positive CIC is indicative of a stepwise reaction mechanism where the rate-limiting step is the expulsion of the leaving group from a pentacoordinate intermediate. scispace.comnih.gov This contrasts sharply with the anilinolysis of related compounds like aryl phenyl chlorophosphates and aryl phenyl chlorothiophosphates, which exhibit negative CICs (ρXY = -0.22 to -1.31). sapub.orgacs.orgresearchgate.net A negative CIC typically signifies a concerted S_N2 mechanism, where bond formation and bond breaking occur simultaneously. sapub.orgacs.org The difference in the sign of the CIC is a powerful diagnostic tool for distinguishing between concerted and stepwise pathways in phosphoryl transfer reactions.

For the reaction of 2,4-dinitrophenyl diphenylphosphinate (B8688654) with primary amines, a linear Brønsted-type plot is observed with a βnuc value of 0.53, which is characteristic of reactions proceeding through a concerted mechanism. scispace.com

| Reactant System | CIC (ρ) | Proposed Mechanism | Reference |

|---|---|---|---|

| Z-Aryl Diphenyl Phosphinates + X-Anilines | ρXZ = +0.65 | Stepwise | nih.gov |

| Aryl Phenyl Chlorothiophosphates + Anilines | ρXY = -0.22 | Concerted SN2 | acs.orgresearchgate.net |

| Aryl 4-chlorophenyl Chlorothiophosphates + Anilines | ρXY = -0.50 | Concerted SN2 | acs.orgresearchgate.net |

| Phenyl Substituted Phenyl Chlorophosphate + Anilines | ρXY = -1.31 | Concerted SN2 | scispace.comsapub.org |

Influence of Steric Hindrance and Electronic Parameters on Reaction Rates

The rate of nucleophilic substitution at the phosphorus center is profoundly influenced by both the steric bulk and the electronic properties of the substituents attached to the phosphorus atom and the nucleophile.

Steric Hindrance: Generally, an increase in the steric hindrance of the alkyl or aryl groups on the phosphinate ester significantly decreases the reaction rate. mdpi.com This is evident in the alkaline hydrolysis of various ethyl phosphinates, where the reaction rate drops dramatically as the size of the substituents increases. mdpi.com For instance, the relative rate constants for the hydrolysis of diethyl, diisopropyl, and di-tert-butyl phosphinates were reported as 260, 41, and 0.08, respectively, highlighting the powerful retarding effect of bulky groups. mdpi.com However, in the specific case of the anilinolysis of aryl dimethyl, methyl phenyl, and diphenyl phosphinates, while steric effects from the ligands do play a role, their impact is considered relatively small compared to other phosphinate systems. nih.gov The Taft equation can be employed to quantitatively rationalize the steric effects of ligands on reaction rates. scispace.comsapub.org

| Compound | Relative Rate Constant | Reference |

|---|---|---|

| Ethyl Diethylphosphinate | 260 | mdpi.com |

| Ethyl Diisopropylphosphinate | 41 | mdpi.com |

| Ethyl Di-tert-butylphosphinate | 0.08 | mdpi.com |

Electronic Parameters: The electronic nature of substituents also plays a crucial role. Electron-withdrawing groups attached to the phosphorus atom or in the leaving group generally increase the reaction rate by making the phosphorus center more electrophilic and stabilizing the departing anion. mdpi.com Conversely, the nucleophilicity of the attacking aniline is a key factor; substituents on the aniline ring that increase its basicity also enhance its nucleophilicity, leading to a faster reaction rate. nsf.gov However, steric factors can interfere with electronic effects. For example, the presence of two bulky isopropyl groups on N,N-diisopropylaniline significantly diminishes its nucleophilicity, causing its reaction rate to deviate from the linear free energy relationship established for other less hindered anilines. nsf.gov

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can fundamentally alter the kinetics, thermodynamics, and even the mechanism of phosphoryl transfer reactions. nih.govresearchgate.net Solvents influence reaction rates by differentially stabilizing the ground states of the reactants and the transition state of the reaction. nih.govorientjchem.org

In kinetic studies involving the reaction of triphenyl phosphite (B83602), dialkyl acetylenedicarboxylates, and 3,4-dichloro aniline, the reaction rate was observed to increase in solvents with a higher dielectric constant. orientjchem.org For example, the reaction proceeds more slowly in a 50:50 mixture of n-hexane and 1,2-dichloroethane (B1671644) (a lower dielectric constant environment) compared to pure 1,2-dichloroethane (a higher dielectric constant environment). orientjchem.org This suggests that the transition state is more polar than the reactants and is better stabilized by more polar solvents. orientjchem.org

General solvent effects can be parameterized using scales such as Kosower's Z scale or Kamlet-Taft parameters to create LFERs that correlate reaction rates with solvent properties. nih.gov In some cases, changing the solvent from a polar protic solvent like water to a less polar or aprotic solvent can lead to dramatic rate accelerations, sometimes by factors as large as 10⁹. nih.gov This is often attributed to the desolvation of the ground state nucleophile in the less polar solvent, which increases its chemical potential and reactivity. nih.govresearchgate.net The activation entropy (ΔS‡) can also be a strong indicator of solvent participation and mechanistic changes. nih.gov

| Solvent Environment | Relative Reaction Rate | Rationale | Reference |

|---|---|---|---|

| 1,2-Dichloroethane (Higher Dielectric Constant) | Faster | Greater stabilization of the activated complex | orientjchem.org |

| n-Hexane / 1,2-Dichloroethane (50:50) (Lower Dielectric Constant) | Slower | Lesser stabilization of the activated complex | orientjchem.org |

Stereochemical Outcomes of Phosphorus-Center Reactions

Retention and Inversion of Configuration at the Phosphorus Atom

When a phosphinate with a chiral phosphorus center undergoes nucleophilic substitution, the reaction can proceed with either inversion or retention of the stereochemical configuration at the phosphorus atom. The outcome is highly dependent on the reaction mechanism, the structure of the substrate, and the nature of the nucleophile. mdpi.comresearchgate.netresearchgate.net

Inversion of Configuration: A bimolecular nucleophilic substitution (S_N2) reaction at a phosphorus center, analogous to the S_N2 reaction at carbon, typically proceeds through a trigonal bipyramidal transition state where the nucleophile attacks from the side opposite to the leaving group (backside attack). mdpi.com This pathway leads to a predictable inversion of configuration at the chiral phosphorus atom. mdpi.comresearchgate.net For example, the stereospecific substitution of the alkoxy group in optically pure H-phosphinates by organolithium or Grignard reagents occurs with inversion of configuration at the phosphorus center. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

NMR spectroscopy provides unparalleled insight into the molecular framework of aniline (B41778) phosphinates by probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ³¹P.

Proton NMR is fundamental in identifying the various proton environments within the molecule. In aniline phosphinate derivatives, such as N-phenylphosphoramidates, the aromatic protons on the aniline ring typically appear as a complex multiplet in the range of 7.12-7.46 ppm. The proton attached to the nitrogen (N-H) can be observed as a multiplet, for instance, around 3.06 ppm, with its chemical shift and multiplicity influenced by coupling to the adjacent phosphorus atom and by solvent interactions. rsc.org Protons on substituent groups, such as the methyl groups in a dimethyl phosphinate derivative, would show distinct signals, often as doublets due to coupling with the phosphorus atom. rsc.org

Table 1: Illustrative ¹H NMR Chemical Shifts for an N-Phenylphosphoramidate Derivative (Data sourced from a study on related dinucleoside phosphoramidates) rsc.org

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Ar-H) | 7.46-7.12 | Multiplet (m) |

| Amine Proton (P-NH) | 3.06 | Multiplet (m) |

Carbon-13 (¹³C) NMR Applications

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For this compound structures, distinct signals are observed for the aromatic carbons. The carbon atom directly bonded to the nitrogen (C1) is typically found in the region of 135-145 ppm. Other aromatic carbons appear at characteristic chemical shifts, influenced by their position relative to the amino group. acs.org For example, in N-phenylphosphoramidate structures, aromatic carbon signals can be found between approximately 111 and 151 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for an Aniline Derivative (Data sourced from a study on N-(2,4-dimethylphenyl)methanesulfonamide) acs.org

| Carbon Environment | Chemical Shift (δ, ppm) |

| Aromatic C (C-N) | 135.6 |

| Aromatic C | 134.2 |

| Aromatic C | 130.3 |

| Aromatic C | 121.7 |

Phosphorus-31 (³¹P) NMR for Phosphorus Environment Analysis

³¹P NMR is a highly specific and sensitive technique for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus is directly indicative of its oxidation state, coordination number, and the nature of its substituents. For phosphinate derivatives, the ³¹P signal typically appears in a distinct region of the spectrum. For instance, in a study of 1-adamantyl aryl-H-phosphinates, the ³¹P NMR signal was observed at 12.0 ppm. mdpi.com In other related phosphinate structures, these shifts can vary; for example, a signal at 55.4 ppm was reported for a β-(p-nitrobenzamide) ethyl methyl phosphinate. royalsocietypublishing.org The magnitude of the chemical shift difference between enantiomers of chiral phosphinates can be used to determine enantiomeric excess. nih.gov

Table 3: Selected ³¹P NMR Chemical Shifts for Phosphinate and Related Compounds

| Compound Type | Solvent | Chemical Shift (δ, ppm) | Reference |

| 1-Adamantyl Aryl-H-phosphinate | CDCl₃ | 12.0 | mdpi.com |

| N,P-diphenyl-N-(p-tolyl)phosphinic Amide | Acetone-d₆ | 71.13, 64.68 | nsf.gov |

| Methyl Paraoxon (related phosphate) | CD₃CN | -4.3 | rsc.org |

| β-(p-nitrobenzamide) ethyl methyl phosphinate | - | 55.4 | royalsocietypublishing.org |

Vibrational Spectroscopy for Bond Analysis and Intermolecular Interactions

Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of molecules, providing valuable information on functional groups and bonding.

FTIR spectroscopy is instrumental in identifying the key functional groups present in aniline phosphinates. The spectra of aniline-containing compounds show characteristic absorption bands. The N-H stretching vibration typically appears in the region of 3350-3450 cm⁻¹. researchgate.net The N-H bending (scissoring) mode is observed around 1602-1622 cm⁻¹. researchgate.netscirp.org Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring produce a series of peaks between 1450 and 1600 cm⁻¹. For the phosphinate group, the P=O stretching vibration is a prominent feature, typically found in the 1180-1250 cm⁻¹ range, while P-O-C or P-N stretching vibrations occur at lower wavenumbers. The analysis of shifts in these peak positions upon complexation or reaction can provide insight into the bonding interactions. researchgate.net

Table 4: Key FTIR Vibrational Frequencies for Aniline and Related Functional Groups

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

| N-H Stretch | 3350 | researchgate.net |

| N-H Bend (Scissoring) | 1622 | researchgate.net |

| C-N Stretch | 1234 | scirp.org |

| Aromatic C=C Stretch | ~1600 | scirp.org |

Raman Spectroscopy and Surface Enhanced Raman Spectroscopy (SERS) Techniques

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of aniline shows a strong ring deformation mode at 1175 cm⁻¹ and an NH₂ scissoring mode at 1602 cm⁻¹. scirp.org Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed on metal surfaces. In SERS studies of aniline, characteristic adsorbate-surface vibrations can be observed at low frequencies (e.g., ~226 cm⁻¹), indicating adsorption via the nitrogen atom. pku.edu.cn SERS can also reveal changes in molecular orientation on the surface as a function of experimental conditions. pku.edu.cn While SERS is often performed on aniline itself, the data provides a strong basis for interpreting the spectra of this compound derivatives on SERS-active substrates. scirp.orgresearchgate.net

Table 5: Characteristic Raman Shifts for Aniline scirp.org

| Vibrational Mode | Frequency (cm⁻¹) |

| NH₂ Scissoring | 1602 |

| C-N Stretch | 1234 |

| Ring Deformation | 1175 |

| NH₂ Wagging | 538 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation patterns. For this compound, the analysis would confirm the mass of the intact ion pair or its constituent ions.

The molecular formula for this compound is C₆H₁₀NO₃P, which corresponds to a monoisotopic mass of 175.039830 Da. chemspider.com In a typical soft ionization mass spectrometry experiment, such as electrospray ionization (ESI), the protonated molecule, the anilinium cation, would be readily observed.

Table 1: Molecular Weight Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₀NO₃P |

| Monoisotopic Mass | 175.039830 Da chemspider.com |

| Average Mass | 175.124 Da chemspider.com |

| Expected [M+H]⁺ Ion | m/z 176.0471 |

The fragmentation pattern in a tandem mass spectrometry (MS/MS) experiment provides a structural fingerprint of the molecule. While a specific experimental spectrum for this compound is not widely published, a theoretical fragmentation pattern can be predicted based on its structure and known fragmentation of related compounds. The primary fragment observed would likely be the stable anilinium cation at m/z 94. Further fragmentation of this ion is well-documented and involves the characteristic loss of neutral molecules. miamioh.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Identity of Fragment |

|---|---|---|---|

| 176.0 | 94.0 | H₃PO₃ | Anilinium cation |

| 94.0 | 77.0 | NH₃ | Phenyl cation |

X-ray Crystallography for Solid-State Molecular and Crystal Structures

As of now, a published single-crystal X-ray structure for this compound is not available in open literature. However, were the structure to be determined, it would reveal the precise three-dimensional arrangement of the anilinium cation and the phosphinate anion. The structure would be dominated by the ionic bond between the positively charged anilinium ion (C₆H₅NH₃⁺) and the negatively charged phosphinate ion (H₂PO₂⁻).

Key structural features expected to be elucidated would include extensive hydrogen bonding networks. Specifically, the hydrogen atoms of the ammonium (B1175870) group (-NH₃⁺) would act as hydrogen bond donors to the oxygen atoms of the phosphinate anion, creating a stable, extended lattice. Analysis of related structures, such as monoalkyl (α-anilino-N-benzyl)phosphonate derivatives, confirms that the phosphonate (B1237965)/phosphinate groups and the aniline nitrogen are key participants in forming such hydrogen-bonded networks. researchgate.net

Table 3: Potential Parameters from X-ray Crystallography of this compound

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise distances and angles between atoms (e.g., N-H, P-O, C-N bonds). |

| Hydrogen Bond Geometry | Distances and angles of the N-H···O hydrogen bonds. |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophore present, which is the anilinium cation. The phosphinate anion does not possess electronic transitions in the 200–800 nm range.

The spectrum would therefore be very similar to that of aniline dissolved in an acidic solution. The absorption bands arise from π-π* transitions within the benzene (B151609) ring of the anilinium ion. Based on data for aniline, characteristic absorption maxima are expected in the UV region. nih.gov

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Molar Absorptivity (log ε) |

|---|---|---|

| π-π* (Benzene Ring) | ~235 | ~3.9 |

The primary absorption band around 235 nm corresponds to the main π-π* transition of the aromatic system. A second, weaker band is often observed near 285 nm. These transitions are characteristic of the phenyl group attached to an electron-withdrawing ammonium group. nih.gov Studies on related phosphonated polyanilines also show absorption bands in the UV region attributed to π-π* transitions, although their exact position is influenced by the polymer chain's conjugation length. ua.es

Significant electronic emission (fluorescence or phosphorescence) is not a characteristic feature of simple aniline derivatives at room temperature, and thus, this compound is not expected to be emissive.

Computational Chemistry and Theoretical Modeling of Aniline Phosphinate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of computational chemistry for studying organophosphorus compounds due to its favorable balance of accuracy and computational cost. ijcce.ac.ir It is employed to elucidate various aspects of aniline (B41778) phosphinate systems, from the optimization of their three-dimensional structures to the prediction of their chemical behavior.

The first step in most computational studies is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set like 6-311++G(d,p), researchers can calculate the equilibrium geometry of aniline phosphinate. ijcce.ac.irresearchgate.netresearchgate.net This process systematically adjusts the positions of the atoms to find the arrangement with the lowest possible energy.

The output of a geometry optimization provides key structural parameters. For an this compound system, this would include bond lengths (e.g., P-C, P=O, C-N, N-H), bond angles (e.g., O-P-O, C-N-H), and dihedral angles, which describe the rotation around bonds. These computed parameters can be compared with experimental data, for instance, from X-ray crystallography, to validate the accuracy of the computational model. researchgate.netacs.org

Table 1: Representative Theoretical Geometric Parameters for a Phosphonate (B1237965) System Note: This table is illustrative, based on typical values found in DFT studies of related organophosphorus compounds. Actual values for this compound would require specific calculation.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-31G*) |

| Bond Length | P=O | ~1.48 Å |

| Bond Length | P-C | ~1.82 Å |

| Bond Length | P-O | ~1.60 Å |

| Bond Angle | O=P-C | ~115° |

| Bond Angle | O-P-O | ~105° |

| Dihedral Angle | C-C-P=O | Varies with conformation |

DFT is exceptionally useful for analyzing the electronic structure of molecules. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sciencepg.com The HOMO represents the region from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. The LUMO represents the region most likely to accept an electron, indicating its electrophilic nature. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. acs.org A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and polarizability. ijcce.ac.ir For this compound, the HOMO is typically localized on the electron-rich aniline ring, while the LUMO may be distributed across the phosphinate group, depending on the substituents. sciencepg.comresearchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. mdpi.com It maps regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In an this compound molecule, the MEP would typically show a negative potential around the oxygen atoms of the phosphinate group and a relatively electron-rich region associated with the π-system of the aniline ring. ijcce.ac.ir The area around the amine's hydrogen atoms would show a positive potential. These maps are invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding. acs.org

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are representative examples from DFT calculations on related aromatic amine and phosphonate compounds. acs.org

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Aniline Derivative | -5.94 | -2.87 | 3.07 |

| Phosphonate Derivative | -5.18 | -2.68 | 2.50 |

DFT calculations are a powerful tool for predicting the outcome of chemical reactions where multiple products are possible. Regioselectivity, which describes which position on a molecule reacts, can be rationalized by examining the properties of the reactants. amazonaws.com For the electrophilic substitution on the aniline ring of this compound, the most likely site of attack can be predicted by analyzing local reactivity descriptors derived from DFT, such as Fukui functions or by simply inspecting the regions of highest electron density in the HOMO. ijcce.ac.iramazonaws.com Generally, the amino group directs electrophilic attack to the ortho and para positions.

Stereoselectivity, the preference for forming one stereoisomer over another, can be predicted by calculating the energies of the transition states leading to the different products. rsc.org The reaction pathway with the lowest energy barrier will be the most favorable, and the stereochemistry of its corresponding transition state will determine the stereochemistry of the major product. rsc.org For reactions involving the creation of a new chiral center, DFT can help elucidate the factors, such as steric hindrance or electronic interactions in the transition state, that favor one stereochemical outcome. acs.org

To gain a deeper understanding of a reaction mechanism, computational chemists construct a reaction energy profile (also known as a potential energy surface). This profile plots the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. chemrxiv.orgrsc.org

DFT calculations are used to locate the optimized geometries and energies of all stationary points along the reaction coordinate, including reactants, products, and any stable intermediates. researchgate.net The most challenging part is locating the transition state (TS), which is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other directions. mdpi-res.com Algorithms have been developed to specifically search for these TS structures. mdpi-res.com

Prediction of Regioselectivity and Stereoselectivity

Molecular Mechanics and Dynamics Simulations

While DFT is excellent for studying individual molecules and reaction steps, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for modeling larger systems and longer timescales. acs.org These methods use classical physics and simplified energy functions (force fields) to describe the interactions between atoms, making them computationally less expensive than quantum mechanical methods. acs.org

This compound can be incorporated into layered hybrid organic-inorganic materials, such as metal phosphonates. researchgate.net Understanding the structure and interactions within the interlayer space of these materials is key to controlling their properties. Molecular mechanics and dynamics simulations are ideal for this purpose. researchgate.net

In a pioneering study on a related system, molecular mechanics was used to model aniline molecules intercalated within the layers of a zirconium phosphonate phosphate (B84403) host. uvm.edu The simulations provided insight into the energetically favorable orientations of the aniline molecules within the inorganic layers. It was found that the most stable arrangement involved the aniline molecule being tilted with respect to the zirconium planes. uvm.edu However, a slightly higher energy orientation, where the aniline was parallel to the planes, was also identified, which would be a prerequisite for in-situ polymerization to form polyaniline. uvm.edu

These simulations can predict macroscopic properties like the interlayer spacing (d-spacing), which can be directly compared with experimental X-ray diffraction (XRD) data. uvm.edu In the aforementioned study, the calculated increase in d-spacing upon aniline intercalation (4.0–4.4 Å) closely matched the experimental value (4.2 Å), validating the model's accuracy. uvm.edu MD simulations can further explore the dynamic behavior of the organic components, such as the mobility of alkyl chains or the diffusion of guest molecules within the layers, providing a complete picture of the structure-property relationships in these hybrid materials. researchgate.net

Studies on Steric Effects and Ligand Backbone Distortion

Computational and kinetic studies have provided significant insights into the role of steric effects and ligand backbone distortion in the reactivity and mechanisms of this compound systems. The size and nature of the substituents on the phosphorus atom and the aniline ring can profoundly influence the accessibility of the reaction center and the geometry of the transition state.

In the anilinolysis of various phosphinate esters, the steric effects of the ligands (R¹ and R²) attached to the phosphorus atom play a crucial, though sometimes subordinate, role compared to electronic effects. For instance, kinetic studies on the reactions of Z-aryl dimethyl (1), methyl phenyl (2), and diphenyl (3) phosphinates with X-anilines demonstrated that while steric effects are influential, their impact is considerably smaller than in other related phosphinate systems. nih.govresearchgate.net The anilinolysis rates of chlorophosphate systems, in particular, are found to be predominantly dependent on the steric effects of the ligands, with the rate being inversely proportional to the size of the ligands. sapub.orgscispace.com This is attributed to the relatively large size of the aniline nucleophile, where significant steric hindrance can dictate the direction of nucleophilic attack. sapub.orgscispace.com

The Taft equation, log(k/k₀) = δEₛ, is often employed to quantify the contribution of steric effects, where Eₛ is the Taft steric parameter and δ is the sensitivity coefficient. A comparison of δ values highlights the varying degrees of steric hindrance in different reactions. For example, the δ value for the anilinolysis of certain phosphinic chlorides was found to be 0.737, which is significantly larger than for the ethanolyses (0.478) or hydrolyses (0.345) of related phosphinates, indicating a greater sensitivity to steric hindrance in the reaction with aniline. sapub.orgscispace.com

| System/Reaction | Ligands (R¹, R²) | Steric Effect Sensitivity (δ) | Key Finding | Reference |

| Anilinolysis of Phosphinic Chlorides | Varied Alkyl/Aryl | 0.737 | Steric effects are highly significant in determining reaction rates. | sapub.org |

| Ethanolysis of Phosphinates | Varied Alkyl/Aryl | 0.478 | Moderate sensitivity to steric hindrance. | sapub.org |

| Hydrolysis of Phosphinates | Varied Alkyl/Aryl | 0.345 | Lower sensitivity to steric effects compared to anilinolysis. | sapub.org |

| Anilinolysis of Aryl Phosphinates | Me₂, Me/Ph, Ph₂ | - | Steric effects play a role, but are smaller than in other systems. | nih.govresearchgate.net |

Calculation of Thermochemical and Activation Parameters (Eₐ, ΔH‡, ΔS‡, ΔG‡)

Theoretical calculations are instrumental in elucidating the reaction mechanisms involving aniline phosphinates by providing detailed energy profiles and quantifying the thermodynamic and kinetic parameters of the reaction pathways. nih.gov Methods such as Density Functional Theory (DFT) and ab initio molecular orbital theory are commonly used to calculate activation energies (Eₐ), as well as the activation enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡). nih.govorientjchem.orgresearchgate.net

A theoretical study on the formation of phosphonate esters from the reaction of triphenyl phosphite (B83602), dimethyl acetylenedicarboxylate (B1228247), and aniline investigated multiple potential mechanisms in the gas phase using the HF/6-311G(d,p) level of theory. nih.gov By calculating the potential energy surface, the study identified the most favorable reaction pathway and determined that the initial step was rate-determining. nih.gov Such calculations provide a molecular-level understanding that complements experimental kinetic data obtained from techniques like UV spectrophotometry. nih.govorientjchem.orgresearchgate.net

Similarly, kinetic and activation parameters have been determined for the reaction between triphenyl phosphite, dialkyl acetylenedicarboxylates, and 3,4-dichloroaniline. orientjchem.orgresearchgate.net The dependence of the second-order rate constant on temperature allows for the calculation of these parameters through the Arrhenius and Eyring equations, providing valuable information on the transition state's nature. orientjchem.orgresearchgate.net For instance, a concerted Sₙ2 mechanism for the anilinolysis of bis(2-oxo-3-oxazolidinyl) phosphinic chloride in acetonitrile (B52724) was supported by the calculated activation parameters, which included a relatively low activation enthalpy (ΔH‡) and a large negative activation entropy (ΔS‡). sapub.orgscispace.com The large negative ΔS‡ value is indicative of a highly ordered, associative transition state. sapub.orgscispace.com

The table below presents a selection of calculated activation parameters for reactions involving aniline or its derivatives in phosphinate/phosphonate formation.

| Reaction | Method | Eₐ (kJ/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) | Reference |

| Triphenyl phosphite + Dimethyl acetylenedicarboxylate + Aniline | HF/6-311G(d,p) | - | - | - | - | nih.gov |

| Triphenyl phosphite + Dialkyl acetylenedicarboxylates + 3,4-dichloroaniline | UV-spectrophotometry, Arrhenius/Eyring plots | 31.06-40.45 | - | - | - | orientjchem.orgresearchgate.net |

| Anilinolysis of bis(2-oxo-3-oxazolidinyl) phosphinic chloride | Kinetic Study | - | 9.7 | -44 | - | sapub.orgscispace.com |

Note: Dashes indicate data not specified in the cited sources. The study in reference nih.gov focused on the theoretical potential energy surface without reporting specific numerical values in the abstract. The study in references orientjchem.orgresearchgate.net reported a range of Eₐ values dependent on the specific dialkyl acetylenedicarboxylate used.

These computational approaches are crucial for predicting reactivity, understanding reaction mechanisms, and designing new synthetic routes involving this compound and related compounds. nih.govresearchgate.net

Advanced Applications in Materials Science and Environmental Chemical Processes

Development of Advanced Polymeric and Hybrid Materials